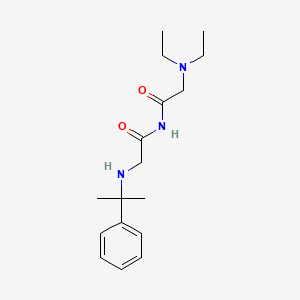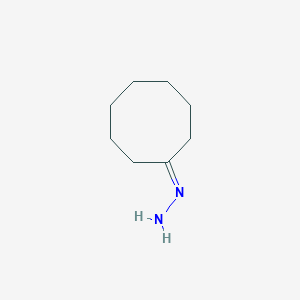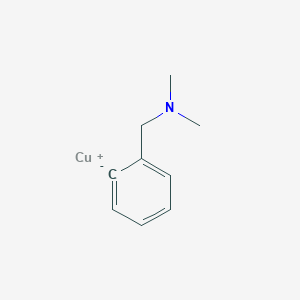
Cyclohexanol, 1-(1-heptynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanol, 1-(1-heptynyl)- is an organic compound that belongs to the class of secondary alcohols It is characterized by a cyclohexane ring with a hydroxyl group and a heptynyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanol, 1-(1-heptynyl)- can be synthesized through various methods. One common approach involves the reaction of cyclohexanone with a heptynyl Grignard reagent. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions to yield the desired product.
Industrial Production Methods
Industrial production of Cyclohexanol, 1-(1-heptynyl)- may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanol, 1-(1-heptynyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone, cyclohexanoic acid.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexanol derivatives.
Scientific Research Applications
Cyclohexanol, 1-(1-heptynyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanol, 1-(1-heptynyl)- involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The heptynyl substituent can also affect the compound’s overall properties and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simpler analog with only a hydroxyl group attached to the cyclohexane ring.
1-Ethynyl-1-cyclohexanol: Similar structure but with an ethynyl group instead of a heptynyl group.
Uniqueness
Cyclohexanol, 1-(1-heptynyl)- is unique due to the presence of the heptynyl group, which imparts distinct chemical and physical properties compared to its simpler analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
37828-64-1 |
|---|---|
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
1-hept-1-ynylcyclohexan-1-ol |
InChI |
InChI=1S/C13H22O/c1-2-3-4-5-7-10-13(14)11-8-6-9-12-13/h14H,2-6,8-9,11-12H2,1H3 |
InChI Key |
WBUGIJIMODKOPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CC1(CCCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(4-Methylphenyl)hydrazinylidene]-2-[(E)-(phenylimino)methyl]cyclohexa-2,5-dien-1-one](/img/structure/B14671815.png)
![Methyl [3-methoxy-5-(propan-2-yl)phenyl]acetate](/img/structure/B14671820.png)

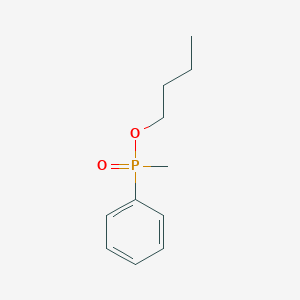
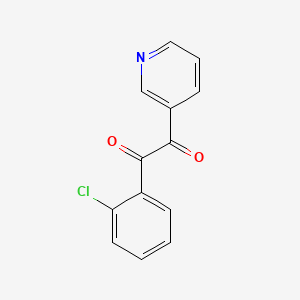

![3-[5-(4-Bromophenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14671855.png)
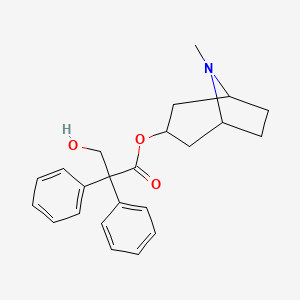
![Ethyl 4-(benzyloxy)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B14671870.png)
